

An In-Depth Technical Guide to the Discovery and Synthesis of Glepaglutide Acetate

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Compound of Interest		
Compound Name:	Glepaglutide acetate	
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Abstract

Glepaglutide acetate is a long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of short bowel syndrome (SBS). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and analytical characterization of glepaglutide acetate. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) and subsequent purification by multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) are presented. The guide also summarizes key quantitative data from preclinical and clinical studies and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Short bowel syndrome is a malabsorptive state that often requires parenteral support to maintain nutrient and fluid balance. Glucagon-like peptide-2, an endogenous hormone, plays a crucial role in intestinal adaptation by promoting mucosal growth and enhancing intestinal function. However, its therapeutic potential is limited by a short half-life. Glepaglutide (also known as ZP1848) was designed as a long-acting GLP-2 analog with improved stability, making it suitable for less frequent administration.[1][2] This guide delves into the technical aspects of its development.



Physicochemical Properties

Glepaglutide is a 39-amino acid peptide. Its structure is based on human GLP-2 with specific amino acid substitutions to enhance stability and a C-terminal hexa-lysine tail to improve synthesis yield.[3][4][5]

Sequence: H-HGEGTFSSELATILDALAARDFIAWLIATKITDKKKKKK-NH2

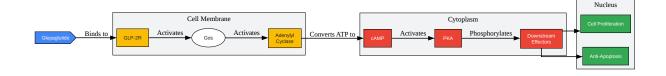
Molecular Formula: C199H329N53O57[6][7]

Molecular Weight: 4376.13 g/mol [6][7]

Mechanism of Action

Glepaglutide is a potent agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[8] [9] Activation of the GLP-2R initiates a signaling cascade that leads to the local release of intestinal mediators. This cascade ultimately enhances the intestinal absorptive capacity, promoting fluid and nutrient absorption.[8][9] The downstream signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors that promote cell proliferation and inhibit apoptosis in the intestinal epithelium.

GLP-2 Receptor Signaling Pathway



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Caption: GLP-2 Receptor Signaling Pathway.

Synthesis and Purification

Glepaglutide is synthesized by solid-phase peptide synthesis (SPPS) followed by a multi-step purification process.

Experimental Protocols

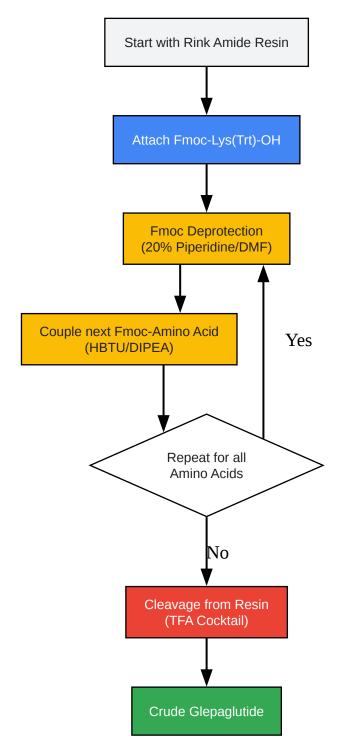
4.1.1. Solid-Phase Peptide Synthesis (Fmoc-SPPS)

The synthesis of glepaglutide is performed using a standard Fmoc/tBu strategy on a solid support.

- Resin: A suitable resin, such as a Rink Amide resin, is used to generate the C-terminal amide.
- First Amino Acid Attachment: The synthesis starts by attaching Fmoc-Lys(Trt)-OH to the solid-phase resin.[1] The trityl (Trt) protecting group is used for the lysine side chain.
- Chain Elongation: The peptide chain is elongated from the C-terminus to the N-terminus through a series of iterative cycles of Fmoc deprotection and amino acid coupling.
 - Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
 - Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA), and then coupled to the deprotected N-terminus of the peptide chain.
- Side-Chain Protection: Acid-labile protecting groups are used for the side chains of the amino acids to prevent side reactions during synthesis.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
 resin, and the side-chain protecting groups are removed simultaneously using a cleavage
 cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and
 triisopropylsilane (TIS).



Synthesis Workflow



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Caption: Solid-Phase Peptide Synthesis Workflow.



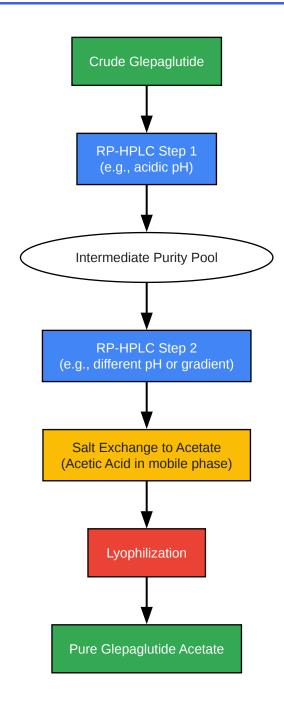
4.1.2. Multi-Step Purification

The crude peptide is purified using a multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) process.[1]

- General Principle: The purification relies on the differential hydrophobicity of the target peptide and impurities. A C18 stationary phase is commonly used.
- Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) containing a low concentration of an ion-pairing agent like TFA (e.g., 0.1%) and an organic phase (B) of acetonitrile with the same concentration of TFA.
- Gradient Elution: The peptide is eluted using a gradient of increasing organic phase concentration.
- Multi-Step Process: The purification of glepaglutide involves a series of chromatographic steps to remove different types of impurities.[1] This may involve using different pH conditions or organic modifiers in successive HPLC runs to achieve the desired purity.
- Salt Exchange and Lyophilization: The final purified peptide is converted to its acetate salt by
 using a mobile phase containing acetic acid in the final chromatographic step, followed by
 lyophilization to obtain the solid glepaglutide acetate.

Purification Workflow





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Caption: Multi-Step Purification Workflow.

Analytical Characterization

The identity, purity, and quantity of **glepaglutide acetate** are determined using a combination of analytical techniques.



- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the
 peptide and to quantify it. A reversed-phase C18 column with a gradient of acetonitrile in
 water containing TFA is a common method. Detection is typically performed using UV
 absorbance at 210-220 nm.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the peptide by providing an accurate mass measurement. It is also a powerful tool for identifying and characterizing impurities.

Quantitative Data Summary

Preclinical Data

Parameter	Animal Model	Dosage	Outcome
Intestinal Mass	Naive Wistar Rats	400 nmol/kg/day for 7 days	Significant increase in small intestinal mass. [10]
Anti-inflammatory Effect	Indomethacin-induced IBD model in rats	400 nmol/kg twice daily	Reduced severity of small intestinal inflammation.[11]

Pharmacokinetic Data (Healthy Subjects)

Parameter	5 mg SC (once weekly)	10 mg SC (once weekly)
Effective Half-life (t½)	124 hours (95% CI: 73-185)[2]	88 hours (95% CI: 31-146)[2]
Metabolites	Two main active metabolites account for >98% of exposure at steady state.[2][12]	Two main active metabolites account for >98% of exposure at steady state.[2][12]

Clinical Efficacy Data (Short Bowel Syndrome)



Parameter	Glepaglutide (10 mg twice weekly)	Placebo	Study
Change in Parenteral Support Volume	-5.13 L/week[13]	-2.85 L/week[13]	EASE SBS 1 (Phase 3)
Clinical Response (≥20% PS reduction)	65.7% of patients[13]	38.9% of patients[13]	EASE SBS 1 (Phase 3)
Enteral Autonomy	14% of patients[13]	0% of patients[13]	EASE SBS 1 (Phase 3)
Change in Fecal Output	-833 g/day (10 mg dose)[14][15]	-	Phase 2 Trial
Change in Plasma Citrulline	Significant increase[11][16]	-	Phase 2 Trial

Conclusion

Glepaglutide acetate represents a significant advancement in the treatment of short bowel syndrome. Its design as a long-acting GLP-2 analog with enhanced stability has been achieved through specific amino acid substitutions and the addition of a C-terminal lysine tail. The synthesis via Fmoc-SPPS and a multi-step RP-HPLC purification process yields a high-purity product. Preclinical and clinical studies have demonstrated its efficacy in improving intestinal absorption and reducing the need for parenteral support. The well-characterized mechanism of action, centered on the activation of the GLP-2 receptor signaling pathway, provides a solid foundation for its therapeutic application. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the core aspects of glepaglutide acetate's discovery and synthesis.

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Foundational & Exploratory





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